3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, including the formation of the benzotriazinone core, the introduction of the piperazine ring, and the incorporation of the trifluoromethyl group. Common synthetic routes may involve:
Formation of Benzotriazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the benzotriazinone core.
Incorporation of Trifluoromethyl Group: This can be done using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The piperazine ring can facilitate interactions with neurotransmitter receptors, potentially affecting signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate: This compound also features a trifluoromethyl group and has similar applications in pharmaceuticals and materials science.
[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)(phenyl)amino]acetic acid: Another compound with a trifluoromethyl group, used in similar research applications.
Uniqueness
The uniqueness of 3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the piperazine ring allows for versatile interactions with biological targets.
Properties
Molecular Formula |
C20H18F3N5O2 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)18(29)13-28-19(30)16-6-1-2-7-17(16)24-25-28/h1-7,12H,8-11,13H2 |
InChI Key |
CKMFOUBLVVOMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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